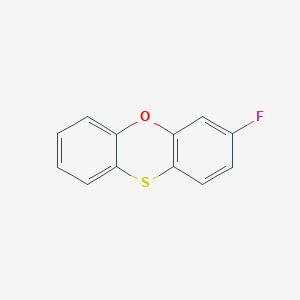

3-Fluorophenoxathiine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorophenol Reactivity in Enzymatic Processes

The reactivity of various fluorophenols, including compounds similar to 3-Fluorophenoxathiine, has been studied in enzymatic processes. Tyrosinase, a type 3 copper enzyme, shows distinct reactivity towards different fluorophenols, with 3-fluorophenol exhibiting competitive inhibition in the oxidation of l-dopa, a significant observation for understanding enzymatic pathways and designing inhibitors (Battaini et al., 2002).

Fluorophenol Interactions in Chemical Reactions

The interaction of fluorophenols, related to 3-Fluorophenoxathiine, with various chemical agents has been explored to understand their reactivity and potential applications. For instance, the reactions of 3- and 4-fluoropyridine with potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide have been studied, providing insights into the mechanisms and products of such interactions, relevant for synthetic chemistry and material science (Zoest & Hertog, 2010).

Sensor Development Using Fluorophenols

Fluorophenols, closely related to 3-Fluorophenoxathiine, have been utilized in the development of sensors. A novel asymmetrical phenothiazine bearing components similar to 3-Fluorophenoxathiine has been synthesized for the fluorescent detection of cyanide anions, demonstrating high sensitivity and selectivity, crucial for environmental monitoring and safety applications (Al-Soliemy, 2019).

Fluorophenols in Material Science

The study of fluorophenols related to 3-Fluorophenoxathiine has extended to material science, particularly in understanding their optoelectronic properties. For instance, a series of phenothiazine-based derivatives have been designed and investigated as organic fluorophores, providing insights into their suitability as fluorescent materials for semiconductor applications, highlighting their potential in the field of electronics and photonics (Bibi et al., 2021).

Novel Applications in Molecular Signal Transduction

Compounds related to 3-Fluorophenoxathiine have been utilized in the creation of novel molecular structures capable of signal transduction. A molecular "hexad," incorporating fluorophores akin to 3-Fluorophenoxathiine, demonstrates the ability to modulate fluorescence through photochemical reactions, opening new avenues in molecular sensing and nanotechnology (Keirstead et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluorophenoxathiine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKQYCCSGWUSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenoxathiine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2433250.png)

![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2433254.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)

![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)

![4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2433261.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2433263.png)